Product packaging for ((4-Nitrophenyl)azo)naphthol(Cat. No.:CAS No. 607-27-2)

((4-Nitrophenyl)azo)naphthol

Cat. No.: B11998467
CAS No.: 607-27-2
M. Wt: 293.28 g/mol
InChI Key: HPHIPYYTKHFLPA-UHFFFAOYSA-N
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Description

Historical Context and Significance of Azo Compounds in Chemical Research

The journey of azo compounds began in 1858 when Peter Griess discovered the diazotization reaction, a pivotal process for synthesizing these colorful molecules. numberanalytics.comchemrevlett.com This breakthrough paved the way for the creation of a vast array of synthetic dyes with vibrant hues, good lightfastness, and strong color intensity. numberanalytics.comchemrevlett.com The work of German chemists like Adolf von Baeyer and Carl Graebe further propelled azo compounds to the forefront of organic chemistry, leading to the commercialization of synthetic dyes that replaced traditional natural colorants. chemrevlett.com The era of synthetic dyes was thus born, transforming industries, particularly textiles. chemrevlett.comunb.ca Beyond their use as dyes, azo compounds became valuable tools in various chemical and biological studies. jchemrev.com

Structural Framework of ((4-Nitrophenyl)azo)naphthol (B11998456) within Azo Dye Chemistry

This compound, also known as 4-(4-nitrophenylazo)-1-naphthol (B213142), is a monoazo dye. Its molecular structure features a nitrophenyl group linked to a naphthol moiety through an azo bridge (-N=N-). smolecule.com This arrangement of aromatic rings connected by the azo group is the fundamental characteristic of aryl azo compounds. numberanalytics.comchemrevlett.com The presence of the nitro group (-NO2) on the phenyl ring and the hydroxyl group (-OH) on the naphthol ring are key features that influence the compound's electronic properties and reactivity. The extensive conjugated system created by the aromatic rings and the azo group is responsible for the compound's intense color, a hallmark of azo dyes. chemrevlett.com

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₆H₁₁N₃O₃
Molecular Weight293.28 g/mol
Melting Point277-280 °C (decomposition)
CAS Number5290-62-0

Data sourced from multiple references. merckmillipore.comsigmaaldrich.comnist.govscbt.com

Current Research Landscape and Academic Relevance of this compound

In contemporary research, this compound and its derivatives continue to be subjects of academic interest due to their versatile applications. The compound serves as a valuable intermediate in the synthesis of other azo compounds and materials. smolecule.com

Detailed research findings indicate its utility in various domains:

Analytical Chemistry: It is employed as a reagent for the determination of magnesium. scbt.comhoneywell.com

Biological Assays: The compound functions as a chromogenic agent, facilitating the colorimetric detection of biological substances. smolecule.com Studies have also explored the potential antimicrobial and antifungal properties of its derivatives.

Chemical Synthesis: The reactive nature of the azo linkage and the functional groups on the aromatic rings allow for various chemical modifications, including reduction and substitution reactions. smolecule.com This makes it a useful building block for creating new molecules with tailored properties.

Solvent and Additive Effects: Research has investigated the dissociation equilibrium of this compound in different solvents and the influence of additives. For instance, studies in pyridine (B92270) have shown that quaternary ammonium (B1175870) compounds can accelerate its dissociation. oup.com The dissociation is also affected by the water content in pyridine-water mixtures. oup.com

The ongoing exploration of the chemical and biological activities of this compound underscores its continued relevance in the scientific community. smolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H11N3O3 B11998467 ((4-Nitrophenyl)azo)naphthol CAS No. 607-27-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

607-27-2

Molecular Formula

C16H11N3O3

Molecular Weight

293.28 g/mol

IUPAC Name

2-[(4-nitrophenyl)diazenyl]naphthalen-1-ol

InChI

InChI=1S/C16H11N3O3/c20-16-14-4-2-1-3-11(14)5-10-15(16)18-17-12-6-8-13(9-7-12)19(21)22/h1-10,20H

InChI Key

HPHIPYYTKHFLPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)N=NC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies

Conventional Diazotization and Azo Coupling Protocols

The cornerstone of traditional azo dye synthesis is a two-stage process: the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with a suitable coupling component. nih.gov This method remains a fundamental approach in the chemical industry for producing a vast array of azo compounds.

The synthesis commences with the diazotization of 4-nitroaniline (B120555). This reaction involves treating the primary aromatic amine with nitrous acid (HNO₂), which is typically generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl). wpmucdn.com The reaction must be conducted under carefully controlled, cold conditions, usually between 0-5°C, to ensure the stability of the resulting diazonium salt. cuhk.edu.hk

The mechanism involves the formation of the nitrosonium ion (NO⁺) from nitrous acid in the acidic medium. The amino group of 4-nitroaniline then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the 4-nitrobenzenediazonium (B87018) ion. This intermediate is highly reactive and is typically used immediately in the subsequent coupling step without isolation. wpmucdn.com

Key Reaction Steps:

Generation of nitrous acid: NaNO₂ + HCl → HNO₂ + NaCl

Formation of the diazonium salt from 4-nitroaniline.

The second stage is the azo coupling reaction, an electrophilic aromatic substitution. The highly electrophilic 4-nitrobenzenediazonium salt is added to a solution of 1-naphthol (B170400) (α-naphthol). For the reaction to proceed effectively, the 1-naphthol is typically dissolved in an alkaline solution, such as aqueous sodium hydroxide (B78521) (NaOH), to form the more reactive naphthoxide ion. cuhk.edu.hk This enhances the electron density of the naphthol ring system, making it more susceptible to electrophilic attack.

The diazonium ion then attacks the activated naphthol ring, typically at the C4 position (para to the hydroxyl group), to form the stable azo compound, ((4-Nitrophenyl)azo)naphthol (B11998456). nih.gov Maintaining a low temperature throughout the addition and subsequent stirring is crucial to prevent the decomposition of the diazonium salt and to control the reaction rate. cuhk.edu.hk

Several factors can be manipulated to maximize the yield and purity of the final product. While low temperature is heavily emphasized to maintain the stability of the diazonium salt, studies have shown that the rate of reagent addition during the coupling step is a more critical factor for success. A slow, controlled addition of the diazonium salt solution to the alkaline 1-naphthol solution facilitates a more uniform reaction and minimizes side-product formation.

The pH of the coupling medium is also vital. An alkaline environment (typically pH 9-10) is necessary to activate the 1-naphthol, but excessively high pH can lead to the formation of inactive diazotate ions from the diazonium salt. Therefore, careful control of alkalinity is essential for optimizing the coupling reaction.

ParameterOptimal ConditionRationale
Temperature 0-5°CPrevents decomposition of the unstable diazonium salt. cuhk.edu.hk
pH (Coupling) Alkaline (pH 9-10)Activates 1-naphthol to the more nucleophilic naphthoxide ion.
Reagent Addition Slow and controlledEnsures uniform mixing and prevents localized side reactions.
Stirring VigorousPromotes efficient contact between reactants. unb.ca

Advanced and Green Synthesis Approaches

In response to the growing demand for sustainable chemical processes, advanced and green synthetic methods have been developed. These approaches aim to reduce reaction times, minimize waste, and avoid the use of hazardous solvents.

Ultrasound irradiation has emerged as a powerful tool in organic synthesis, offering a green alternative to conventional methods. Sonochemistry utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extreme temperatures and pressures. This energy input can significantly accelerate reaction rates.

In the context of azo dye synthesis, ultrasound can be applied to both the diazotization and coupling steps. The intense mixing and energy transfer provided by sonication can lead to the formation of azo dyes in high yields within significantly shorter reaction times compared to conventional stirring methods. This efficient procedure can be carried out at room temperature, reducing the energy consumption associated with maintaining ice baths. The mild conditions and inexpensive nature of the equipment make this a clear advantage for green synthesis.

MethodTemperatureReaction TimeYield
Conventional Stirring 0-5°C1-2 hoursGood to High
Ultrasound Irradiation Room Temp.5-15 minutesHigh

Data is representative of ultrasound-assisted azo dye synthesis; specific yields for this compound may vary.

Ionic liquids (ILs) are salts with low melting points that exist as liquids at or near room temperature. They are considered "green solvents" due to their negligible vapor pressure, high thermal stability, and potential for recyclability. In azo dye synthesis, certain ILs can function as both the solvent and the catalyst.

Brønsted acidic ionic liquids, which have a proton-donating acidic group tethered to the cation, are particularly effective. scispace.com They can replace traditional mineral acids like HCl in the diazotization step, offering a more controlled and often recyclable acidic medium. These ILs facilitate the formation of the diazonium salt and can also promote the subsequent coupling reaction. The use of ILs can lead to excellent yields, short reaction times, and a simplified work-up procedure, as the product can often be easily separated from the ionic liquid, which can then be reused. scispace.com

The efficiency of such reactions is often dependent on the amount of the ionic liquid catalyst used. Research on related multicomponent reactions involving β-naphthol demonstrates that optimizing the catalyst loading is key to maximizing product yield.

Effect of Brønsted Acidic IL Catalyst Loading on a Naphthol-based Reaction

Catalyst Loading (mol %)Yield (%)
0Trace
582
1095
1596
2096

This table illustrates the catalytic effect of a Brønsted acidic ionic liquid in a representative multicomponent reaction involving β-naphthol, showing that an optimal catalyst amount (e.g., 10 mol%) can lead to excellent yields. scispace.com

Nano-Catalyzed and Solvent-Free Methodologies

Recent advancements in chemical synthesis have emphasized the development of environmentally benign processes. In this context, nano-catalyzed and solvent-free methods for the synthesis of this compound and related azo dyes have been established. One prominent method involves the use of a nano-γ-Al2O3/Ti(IV) solid acid reagent under grinding conditions, which circumvents the need for conventional solvents. kashanu.ac.ir

The typical procedure involves grinding the primary aromatic amine (e.g., 4-nitroaniline) with the nano-catalyst and sodium nitrite in a mortar and pestle. This step forms the solid aryl diazonium salt. Subsequently, 2-naphthol (B1666908) is added to the mixture and subjected to vigorous grinding. kashanu.ac.ir The reaction is monitored by thin-layer chromatography (TLC), and upon completion, the product is isolated by dissolving it in a suitable solvent like acetone (B3395972), filtering off the catalyst, and precipitating the azo dye by adding water. kashanu.ac.ir This solid-acid-catalyzed approach enhances the coupling reaction between the aryl diazonium salt and β-naphthol. kashanu.ac.ir The methodology is noted for its high yields, short reaction times, and simple work-up procedures. kashanu.ac.ir

The effectiveness of this solvent-free, nano-catalyzed method is demonstrated by its application to a variety of aromatic amines, as detailed in the following table.

Table 1: Synthesis of various azo dyes using Nano-γ-Al2O3/Ti(IV) under solvent-free conditions. Data sourced from Aghamohammadsadegh et al. (2022). kashanu.ac.ir

Synthesis of Functionalized Derivatives and Analogs

The functionalization of the basic this compound structure is crucial for modifying its chemical and physical properties. This is typically achieved by introducing various substituents onto either the phenyl or the naphthol ring systems.

Substitution Reactions on the Naphthol Ring System

Direct electrophilic substitution on the naphthol ring of the pre-formed this compound molecule is not the common strategy for introducing new functional groups. Instead, derivatization is overwhelmingly achieved by utilizing a substituted naphthol derivative as the coupling component during the initial azo coupling reaction. ias.ac.in For instance, to synthesize a sulfonated derivative, a naphtholsulfonic acid is used as the starting material. The incoming electrophilic diazonium ion will then couple to this already functionalized ring. The hydroxyl group on the naphthol ring is a powerful activating group and directs the incoming diazonium salt to the ortho or para positions. scribd.com In 1-naphthol, the coupling occurs at position 4, while in 2-naphthol, it occurs at position 1. unb.cacuhk.edu.hk

Incorporation of Sulfonamido and Alkoxy Moieties

The introduction of sulfonamido and alkoxy groups is a key strategy for creating derivatives with specific properties.

Sulfonamido Moieties: These groups are generally incorporated by using an aromatic amine that already contains a sulfonamide group as the precursor for the diazonium salt. ekb.eg For example, diazotized sulfanilamide (B372717) or its derivatives can be coupled with naphthols to produce azo dyes containing a para-benzenesulfonamide group. ekb.eg This approach is a cornerstone of synthesizing a wide array of sulfonamide-containing azo compounds. ekb.eg

Alkoxy Moieties: Alkoxy groups are typically introduced via Williamson ether synthesis by reacting the hydroxyl group of the pre-formed this compound with an alkyl halide in the presence of a base. A notable example is the synthesis of polymer precursors where 4-(4'-nitrophenylazo)-1-naphthol is reacted with various α,ω-dibromoalkanes (e.g., 1,10-dibromodecane) in acetone with potassium carbonate as the base. This reaction yields ω-bromoalkoxy derivatives, which can be further functionalized.

Preparation of Azobenzene (B91143) Polymer Precursors

This compound serves as a chromophore for the synthesis of functional polymers, particularly for applications in nonlinear optics. The preparation of polymerizable monomers from this dye is a critical step. A common strategy involves converting the naphtholic hydroxyl group into a polymerizable ester, such as a methacrylate (B99206).

A two-step synthesis has been described for preparing methacrylic monomers.

Alkoxylation: First, 4-(4'-nitrophenylazo)-1-naphthol is reacted with an excess of an α,ω-dibromoalkane (with varying methylene (B1212753) spacer lengths, e.g., 2 to 11 units) in the presence of potassium carbonate to form the ω-bromoalkoxy derivative.

Esterification: The resulting terminal bromo-functionalized azo dye is then reacted with methacrylic acid to form the final monomeric methacrylate ester.

These monomers can then undergo free-radical polymerization, often initiated by AIBN (azobisisobutyronitrile), to yield polymethacrylates where the this compound moiety is attached as a side chain.

Table 2: Examples of Methacrylate Monomer Precursors Synthesized from 4-(4'-Nitrophenylazo)-1-naphthol.

Advanced Spectroscopic and Structural Characterization Methodologies

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy serves as a fundamental tool for identifying the specific functional groups present within a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy Studies

Fourier Transform Infrared (FTIR) spectroscopy is instrumental in confirming the presence of key functional groups in ((4-Nitrophenyl)azo)naphthol (B11998456). The FTIR spectrum provides distinct absorption bands that correspond to the vibrational modes of specific bonds within the molecule.

Key vibrational frequencies observed in the FTIR spectrum of this compound include the stretching vibration of the azo group (-N=N-), the hydroxyl group (O-H), and the nitro group (N-O). The presence of aromatic C-H and C=C stretching bands further confirms the compound's structural framework. These characteristic peaks provide definitive evidence for the successful synthesis and structural integrity of the molecule.

Table 1: Characteristic FTIR Absorption Bands for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
-N=N- (Azo group)Stretching~1400-1500
-OH (Hydroxyl group)Stretching~3200-3600 (broad)
-NO₂ (Nitro group)Asymmetric Stretching~1500-1560
-NO₂ (Nitro group)Symmetric Stretching~1300-1370
Aromatic C-HStretching~3000-3100
Aromatic C=CStretching~1450-1600

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C), within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Investigations

¹H NMR spectroscopy is crucial for determining the arrangement of hydrogen atoms in this compound. The chemical shifts of the aromatic protons on both the nitrophenyl and naphthol rings are influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl group, providing key structural insights. The integration of the signals corresponds to the number of protons in a given environment, and the splitting patterns reveal adjacent proton-proton coupling.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts are sensitive to the hybridization and electronic environment of the carbon atoms, allowing for the unambiguous assignment of each carbon in the aromatic rings and those attached to the azo and hydroxyl groups.

Electronic Spectroscopy for Molecular Transitions

Electronic spectroscopy investigates the transitions between different electronic energy levels within a molecule upon absorption of ultraviolet or visible light.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique used to study the electronic transitions in azo dyes and determine their maximum absorption wavelength (λmax), which is directly related to their color. The extended conjugated system created by the azo linkage between the nitrophenyl and naphthol moieties is responsible for the characteristic absorption bands observed in the UV-Vis spectrum of this compound. The position and intensity of these bands are sensitive to the molecular structure and the solvent environment.

Table 2: UV-Vis Absorption Data for a Related Compound, 1-(4-NITROPHENYLAZO)-2-NAPHTHOL

CompoundMaximum Absorption Wavelength (λmax)
1-(4-NITROPHENYLAZO)-2-NAPHTHOL488 nm chemicalbook.com

Fluorescence and Emission Spectroscopy Characteristics

The fluorescence and emission properties of this compound are not extensively documented in scientific literature. Azo compounds, in general, are well-known for their ability to quench fluorescence. The characteristic nitro group (NO2) on the phenyl ring is a strong electron-withdrawing group, which typically diminishes or completely quenches the fluorescence of a molecule. While the naphthol moiety itself is fluorescent, the presence of the azo bridge and the nitro group leads to efficient non-radiative decay processes that compete with fluorescence emission.

Studies on related compounds, such as using derivatives for fluorescent sensing, indicate that modifications to the core structure can induce fluorescence. For instance, a derivative of this compound has been incorporated into mesoporous silica to act as a fluorescent sensor for heavy metal ions. However, for the parent compound, significant fluorescence emission is not a characteristic feature.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical technique for confirming the molecular weight and elucidating the structure of this compound through fragmentation analysis. The compound has a calculated molecular weight of approximately 293.28 g/mol . In mass spectra, the molecular ion peak (M+) is observed at an m/z of 293, confirming the compound's identity.

The fragmentation pattern provides further structural confirmation. A common and significant fragmentation pathway for azo compounds is the cleavage of the azo bond (-N=N-). Electron ionization (EI) mass spectrometry data reveals several key fragment ions. The most intense peak (base peak) is often observed at m/z 143, which corresponds to the naphthol fragment. Other significant fragments are seen at m/z 115 and at m/z 293, representing the molecular ion.

m/z ValueRelative IntensityAssigned Fragment
293High[C16H11N3O3]+ (Molecular Ion)
143Very High (Base Peak)[C10H7O]+ (Naphthol fragment)
115Medium-HighFragment from Naphthol

Thermal Analysis Techniques

Thermogravimetric analysis (TGA) is employed to determine the thermal stability and decomposition profile of this compound. TGA measures the change in mass of a sample as a function of temperature. While specific TGA data for this compound is not widely detailed, studies on metal complexes of similar azo dyes demonstrate the utility of this technique. For such compounds, TGA curves typically show distinct steps corresponding to the loss of water molecules followed by the decomposition of the organic ligand at higher temperatures. The thermal stability of azo dyes is an important characteristic, particularly for applications in materials science.

Differential Scanning Calorimetry (DSC) is utilized to investigate the thermal transitions of a material, such as melting, crystallization, and glass transitions. For this compound, DSC analysis is crucial for determining its melting point and thermal behavior. The compound is a solid at room temperature and exhibits a melting point that is often accompanied by decomposition. Various sources report a melting/decomposition temperature in the range of 270 °C to 280 °C. This high decomposition temperature suggests significant thermal stability of the crystalline solid.

Thermal EventTemperature Range (°C)Reference
Melting with Decomposition270 - 280

Elemental Compositional Analysis (CHN)

Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the compound, which serves as a fundamental test of purity and confirms the empirical formula. The molecular formula for this compound is C16H11N3O3. Based on this formula, the theoretical elemental composition can be calculated. Experimental values obtained from CHN analyzers are then compared against these theoretical values to verify the compound's identity and purity. Studies on related azo-naphthol complexes have shown a good agreement between the calculated and experimentally found values for C, H, and N.

ElementTheoretical Percentage (%)
Carbon (C)65.52
Hydrogen (H)3.78
Nitrogen (N)14.33

X-ray Diffraction (XRD) for Crystalline Structure Analysis

Chemical Reactivity and Mechanistic Studies

Coordination Chemistry and Metal Complex Formation

((4-Nitrophenyl)azo)naphthol (B11998456) is a versatile ligand in coordination chemistry, readily forming stable complexes with a variety of transition metal ions. Its ability to act as a chelating agent is a key feature of its chemical reactivity.

Studies on the coordination behavior of this compound and its isomers with various transition metals, such as Manganese(II), Iron(III), Cobalt(II), Nickel(II), and Copper(II), have demonstrated its function as a bidentate ligand. nih.gov Chelation primarily occurs through two specific sites: one of the nitrogen atoms of the azo group (–N=N–) and the oxygen atom of the hydroxyl (–OH) group on the naphthol ring. nih.gov Upon complexation, the proton of the hydroxyl group is lost. nih.gov

Infrared (IR) spectroscopy provides critical evidence for this coordination mode. A noticeable shift to a lower wavenumber in the stretching frequency of the azo group in the metal complex compared to the free ligand indicates the involvement of the azo nitrogen in the coordination. nih.gov Concurrently, the disappearance of the phenolic –OH vibration in the spectra of the metal complexes confirms the deprotonation and subsequent coordination of the phenolic oxygen to the metal center, forming a C–O–M bond. nih.gov

The coordination of this compound with transition metals typically results in the formation of complexes with an octahedral geometry. nih.gov Density Functional Theory (DFT) calculations and experimental data from elemental analysis, molar conductivity, and magnetic susceptibility measurements support this structural assignment. nih.gov For instance, complexes with the general formula [M(L)₂(H₂O)₂], where M can be Mn(II), Co(II), or Ni(II), and L represents the deprotonated ligand, exhibit an octahedral arrangement around the central metal ion. nih.gov Similarly, an iron complex with the formula [Fe(L)₂(H₂O)Cl] also adopts an octahedral geometry. nih.gov

The electronic properties of these metal complexes are influenced by the new ligand field environment. Magnetic moment measurements provide insight into the electron configuration of the metal centers. For example, the magnetic moment for a Cr(III) complex with a related azo-naphthol ligand was found to be 3.84 B.M., which is consistent with a d³ electron configuration in an octahedral field. acs.org The electronic spectra of these complexes show bands that are characteristic of d-d transitions within the metal ion, further supporting the proposed geometries. The low molar conductivity values of these complexes in organic solvents like Dimethylformamide (DMF) and Acetonitrile indicate their non-electrolytic nature. nih.gov

Table 1: Coordination Properties of this compound Metal Complexes
Metal IonTypical Coordination GeometryCoordination SitesNature of Complex
Mn(II)OctahedralAzo Nitrogen, Phenolic OxygenNon-electrolytic
Fe(III)OctahedralAzo Nitrogen, Phenolic OxygenNon-electrolytic
Co(II)OctahedralAzo Nitrogen, Phenolic OxygenNon-electrolytic
Ni(II)OctahedralAzo Nitrogen, Phenolic OxygenNon-electrolytic
Cu(II)OctahedralAzo Nitrogen, Phenolic OxygenNon-electrolytic

Acid-Base Equilibria and Dissociation in Solvent Systems

The presence of the acidic hydroxyl group on the naphthol ring imparts pH-sensitive properties to this compound, leading to dissociation equilibria that are influenced by the surrounding solvent environment.

This compound exhibits a distinct color change in response to variations in pH, a characteristic feature of its acid-base dissociation. nih.gov In solution, an equilibrium exists between the undissociated form and the dissociated phenolate (B1203915) ion. This equilibrium is responsible for its application as a pH indicator. The electronic spectrum of the compound reflects this dissociation; for instance, in pyridine (B92270), the undissociated form shows an absorption band at 472 nm, while the dissociated phenolate ion absorbs at a longer wavelength of 655 nm. nih.gov The position of this equilibrium, and consequently the color of the solution, is highly dependent on the acidity or basicity of the medium.

The dissociation of this compound is significantly affected by the composition of the solvent system. In pyridine-water mixtures, the dissociation is observed to be accelerated with an increase in the water content (from 0 to 10 vol%), which corresponds to an increase in the basicity of the solution. nih.gov

Furthermore, the addition of small quantities of quaternary ammonium (B1175870) salts (R₄N⁺X⁻) to a pyridine solution of the azo dye has a pronounced effect on its dissociation equilibrium. nih.gov The apparent equilibrium constant is greatly influenced by the nature of the anion (X⁻) of the quaternary ammonium salt, while the structure of the alkyl or aryl groups (R) has little impact. nih.gov The effect of the anion on promoting dissociation increases with its basicity. The order of this effect for various anions is:

ClO₄⁻ < I⁻ < BF₄⁻ < Br⁻ < HSO₄⁻ < Cl⁻

This trend is directly proportional to the ability of the anion to bind with the protons released from the dissociation of the azo dye. nih.gov A linear correlation exists between the basicity of the anion (pKc) and the change in the equilibrium constant (δpKa) resulting from the addition of the quaternary ammonium salt. nih.gov

Table 2: Effect of Quaternary Ammonium Salt Anion on the Dissociation of this compound in Pyridine
Anion (X⁻)Relative BasicityEffect on Dissociation (Equilibrium Constant K)
ClO₄⁻Least BasicSmallest Increase
I⁻
BF₄⁻
Br⁻
HSO₄⁻
Cl⁻Most BasicLargest Increase

Redox Chemistry and Electron Transfer Processes

The redox behavior of this compound is primarily centered around the electrochemically active azo linkage. The electron-withdrawing nitro group on the phenyl ring also influences its electronic properties and reactivity.

The electrochemical reduction of aromatic azo compounds, such as azobenzene (B91143) and its derivatives, has been shown to proceed in two successive one-electron transfer steps in aprotic media. researchgate.net The first step involves the formation of a stable anion radical. The second electron transfer results in the formation of a dianion, which is typically followed by a chemical reaction, often involving protonation. researchgate.net

Reduction to Aminophenyl Derivatives

The selective reduction of the nitro group on the phenyl ring is a significant transformation, yielding aminophenyl derivatives. This conversion modifies the electronic properties of the molecule substantially. The nitro group can be reduced to an amino group, which alters the compound's characteristics.

Common laboratory methods for this reduction involve catalytic hydrogenation or the use of metals in acidic media.

Catalytic Hydrogenation: The use of hydrogen gas with a palladium-on-carbon (Pd/C) catalyst is an effective method for converting aromatic nitro compounds to their corresponding amines. researchgate.net

Metal-Acid Systems: A mixture of iron powder and a weak acid, such as acetic acid, can also be employed to reduce the nitro group to an amine. nih.gov

These reactions are fundamental in synthetic chemistry for producing precursors to a wide range of other functional materials. The azo linkage itself can also be reduced, typically leading to cleavage of the N=N bond to form two separate amine compounds.

Table 1: Common Reduction Methods for Aromatic Nitro Groups
MethodReagentsTypical ProductReference
Catalytic HydrogenationH₂, Pd/C in Ethanol (B145695) or MethanolAminophenyl derivative researchgate.net
Metal in AcidFe powder, Acetic Acid in Ethanol/WaterAminophenyl derivative nih.gov

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org The regioselectivity of such reactions on this compound is controlled by the directing effects of its existing substituents.

The molecule has two aromatic systems with different reactivity profiles:

Naphthol Ring: The hydroxyl (-OH) group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. lkouniv.ac.in In α-naphthol, electrophilic attack, including azo coupling, typically occurs at position 4 (para to the hydroxyl group) due to a combination of electronic and steric factors. stackexchange.comstackexchange.com The intermediate carbocation formed by attack at this position is well-stabilized by resonance, with one resonance structure preserving the aromaticity of the adjacent benzene (B151609) ring. stackexchange.com

Nitrophenyl Ring: The nitro (-NO2) group is a strong deactivating group due to its electron-withdrawing nature, making this ring less susceptible to electrophilic attack than benzene. lkouniv.ac.inmasterorganicchemistry.com It directs incoming electrophiles to the meta position. The azo group (-N=N-) also acts as a deactivating, meta-directing group.

Therefore, further electrophilic substitution is overwhelmingly favored to occur on the more activated naphthol ring, primarily at the available ortho position relative to the hydroxyl group.

Tautomerism and Isomerization Pathways

The structure of this compound is not static; it can exist in different isomeric forms through tautomerism and photoisomerization, processes that significantly affect its properties, such as color.

Azo-Hydrazone Tautomerism in Solution and Solid States

Azo dyes that have a hydroxyl group positioned ortho or para to the azo linkage can exist as a mixture of two tautomeric forms: the azo-enol form and the keto-hydrazone form. nitrkl.ac.inmdpi.com This equilibrium involves the intramolecular transfer of a proton between the hydroxyl oxygen and one of the azo nitrogen atoms. mdpi.com

The position of this equilibrium is sensitive to several factors:

Solvent: The polarity and hydrogen-bonding capability of the solvent can stabilize one tautomer over the other. nitrkl.ac.inrsc.org In non-polar solvents, the hydrazone form is often favored, while polar, protic solvents like ethanol can form intermolecular hydrogen bonds, influencing the equilibrium. researchgate.net

Physical State: The dominant tautomer in the solid crystalline state can differ from that in solution. uochb.czresearchgate.net Solid-state NMR and X-ray diffraction are used to determine the structure in solids. uochb.cz For many commercial pigments derived from β-naphthol, the hydrazone form is dominant in the solid state. researchgate.net

Substituents: Electron-withdrawing groups, such as the nitro group in the target compound, tend to stabilize the hydrazone form. unifr.ch

The two tautomers have distinct spectroscopic signatures, which allows their study using UV-Visible and NMR spectroscopy. nitrkl.ac.inunifr.ch

Table 2: Factors Influencing Azo-Hydrazone Equilibrium
FactorInfluenceReference
Solvent PolarityAffects the relative stability of the more polar tautomer. nitrkl.ac.inrsc.org
Physical StateCrystal packing forces can favor one form in the solid state. uochb.czresearchgate.net
SubstituentsElectron-withdrawing groups often stabilize the hydrazone form. unifr.ch

Cis-Trans Photoisomerization Dynamics

Like other azobenzene derivatives, this compound can undergo reversible cis-trans isomerization around the central N=N double bond. nih.govnih.gov The trans (or E) isomer is generally the more thermodynamically stable form and predominates in the dark at room temperature. nih.gov

Trans to Cis Isomerization: Irradiation with light of an appropriate wavelength, typically in the UV region (e.g., ~365 nm), excites the molecule and induces conversion to the less stable cis (or Z) isomer. nih.govresearchgate.net This process occurs on a picosecond timescale. nih.gov

Cis to Trans Isomerization: The reverse reaction can be triggered by irradiation with visible light (e.g., >400 nm) or can occur thermally as the cis isomer relaxes back to the more stable trans form. nih.govrsc.org The rate of thermal relaxation can vary from milliseconds to days depending on the molecular structure and environment. nih.gov

This photoisomerization leads to significant changes in molecular geometry. The distance between the aromatic rings decreases from about 9.0 Å in the trans form to 5.5 Å in the cis form. beilstein-journals.org This molecular motion is the basis for the use of azobenzenes as molecular switches in various advanced materials. nih.gov The mechanism of isomerization is complex and can proceed through either a rotation around the N-N single bond or an inversion at one of the nitrogen atoms. longdom.orgdtu.dk

Advanced Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a robust and widely used computational method for studying the properties of azo dyes like ((4-Nitrophenyl)azo)naphthol (B11998456). By approximating the electron density of the molecule, DFT can accurately predict a range of molecular characteristics.

Molecular Geometry Optimization and Conformational Analysis

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of this compound, a process known as geometry optimization. These calculations seek the lowest energy conformation of the molecule by systematically adjusting bond lengths, bond angles, and dihedral angles. For the related isomer, 1-[(4-nitrophenyl)diazenyl]-2-naphthol, DFT has been employed to elucidate its molecular structure. qu.edu.qa Such studies confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface.

The planarity of the molecule, particularly the torsion angles involving the azo bridge (-N=N-), is a key outcome of these calculations. The optimized geometry reveals the spatial relationship between the nitrophenyl and naphthol rings, which is crucial for understanding its electronic and optical properties.

Table 1: Selected Optimized Geometrical Parameters for a this compound Isomer

ParameterBond Length (Å)Bond Angle (°)
C-N (azo)1.42
N=N1.25
C-C (aromatic)1.39 - 1.41
C-N-N114.5
N-N-C114.5
C-C-C (aromatic)119.5 - 120.5

Note: The data presented is for a closely related isomer and serves as an illustrative example of typical bond lengths and angles determined through DFT calculations.

Electronic Structure Properties (HOMO-LUMO Energy Gaps)

The electronic behavior of this compound is governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). DFT calculations provide the energies of these orbitals, and the difference between them, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing the molecule's chemical reactivity and electronic excitation properties. qu.edu.qa

A smaller HOMO-LUMO gap generally indicates a molecule that is more easily excited and, therefore, more chemically reactive. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. For a similar azo dye, the HOMO and LUMO energies were calculated to be –6.011 eV and –3.422 eV, respectively, resulting in an energy gap of 2.589 eV. researchgate.net

Table 2: Frontier Molecular Orbital Energies and Energy Gap

OrbitalEnergy (eV)
HOMO-6.011
LUMO-3.422
Energy Gap (ΔE)2.589

Note: Data is for a related nitrophenyl azo compound and is representative of the values obtained through DFT calculations.

Prediction of Spectroscopic Parameters

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to predict the electronic absorption spectra of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can simulate the UV-Visible spectrum of this compound. mdpi.com These theoretical spectra can be compared with experimental data to assign specific absorption bands to particular electronic transitions within the molecule.

The calculations provide information on the wavelength of maximum absorption (λmax) and the oscillator strength of each transition, which corresponds to the intensity of the absorption. This allows for a detailed understanding of how the molecular structure gives rise to its characteristic color.

Table 3: Predicted Spectroscopic Data

TransitionWavelength (λmax, nm)Oscillator Strength (f)
S0 → S14800.85
S0 → S23500.15
S0 → S32900.30

Note: This data is hypothetical and illustrates the type of information obtained from TD-DFT calculations for azo dyes.

Nonlinear Optical (NLO) Properties Theoretical Prediction

This compound, with its donor-π-acceptor structure, is a candidate for materials with nonlinear optical (NLO) properties. DFT calculations are crucial for predicting these properties at the molecular level. Key NLO parameters such as the first hyperpolarizability (β) can be calculated to assess the potential of a molecule for applications in optoelectronics and photonics.

The magnitude of the first hyperpolarizability is a measure of the second-order NLO response of a molecule. Theoretical predictions of β for similar azo dyes have shown that the presence of strong electron-donating and electron-withdrawing groups connected by a π-conjugated system can lead to significant NLO properties.

Table 4: Calculated Nonlinear Optical Properties

PropertyValue
Dipole Moment (μ)7.5 D
First Hyperpolarizability (β)35 x 10⁻³⁰ esu

Note: The values presented are illustrative for a D-π-A azo dye and are not specific to this compound.

Semi-Empirical Quantum Chemical Methods (e.g., AM1, PM3)

Semi-empirical quantum chemical methods, such as AM1 (Austin Model 1) and PM3 (Parametric Model 3), offer a computationally less expensive alternative to DFT for studying large molecules. uni-muenchen.deucsb.edu These methods simplify some of the complex calculations in ab initio methods by incorporating experimental data (parameters) to approximate certain integrals.

Reactivity Indicators and Superdelocalizability Analysis

Semi-empirical methods are particularly useful for calculating reactivity indices that provide insights into the chemical behavior of molecules. These methods can be used to determine the sites within the this compound molecule that are most susceptible to electrophilic or nucleophilic attack.

Superdelocalizability is a reactivity index derived from molecular orbital theory that indicates the ability of a particular atom in a molecule to interact with an external reactant. By calculating the superdelocalizability for electrophilic, nucleophilic, and radical attacks at each atomic center, it is possible to predict the most reactive sites in the molecule. For azo dyes, these calculations can help in understanding their mechanisms of reaction and degradation. researchgate.net

Table 5: Hypothetical Reactivity Indices for this compound

Atom/RegionElectrophilic SuperdelocalizabilityNucleophilic Superdelocalizability
Azo Nitrogen (N1)0.850.25
Azo Nitrogen (N2)0.820.28
Naphthol Oxygen1.100.15
Nitro Group Nitrogen0.450.95

Note: This table presents hypothetical data to illustrate the concept of superdelocalizability as a reactivity indicator.

Electron Density Distribution Studies

The distribution of electrons within the this compound molecule has been elucidated through computational methods, primarily Density Functional Theory (DFT). These studies are crucial for understanding the molecule's reactivity and its interactions with other molecules. DFT calculations are employed to determine the most stable three-dimensional arrangement of the molecule by finding its minimum energy state, which in turn allows for the derivation of various molecular properties.

Quantum chemical parameters derived from these studies provide a quantitative measure of the electron density distribution and reactivity. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting the molecule's electron-donating and accepting capabilities, respectively. The distribution and energies of these frontier orbitals are key indicators of where the molecule is most likely to undergo electrophilic or nucleophilic attack.

In a study involving the ligand 1-((4-nitrophenyl)azo)-2-naphthol, DFT was utilized to theoretically elucidate its molecular structure and evaluate its quantum chemical parameters. nih.govresearchgate.net Such analyses help in understanding the electronic properties and the reactive sites of the molecule.

Parameter Significance
HOMO (Highest Occupied Molecular Orbital) Energy Indicates the electron-donating ability of the molecule. Higher energy levels suggest a greater tendency to donate electrons.
LUMO (Lowest Unoccupied Molecular Orbital) Energy Indicates the electron-accepting ability of the molecule. Lower energy levels suggest a greater tendency to accept electrons.
HOMO-LUMO Gap Represents the chemical stability and reactivity of the molecule. A larger gap implies higher stability and lower reactivity.
Chemical Hardness (η) A measure of the molecule's resistance to a change in its electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness.
Chemical Softness (S) The reciprocal of hardness, indicating a higher propensity for chemical reactions.
Electrophilicity Index (ω) Measures the propensity of a species to accept electrons.

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Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and understanding the biochemical pathways of molecules.

In the context of this compound and its derivatives, molecular docking studies have been performed to investigate their potential as inhibitors of specific biological targets. For example, the binding affinity of 1-((4-nitrophenyl)azo)-2-naphthol and its metal complexes have been predicted against the structure of Escherichia coli (PDB ID: 1hnj). nih.govresearchgate.net These studies calculate the binding energies and resolve the interactions between the compound (ligand) and the protein's active site.

The primary goal of these docking studies is to understand the nature of the interactions, which can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. The binding energy is a key output, with a more negative value indicating a stronger and more stable interaction between the ligand and the biological target.

A study on novel metal chelates of 1-((4-nitrophenyl)azo)-2-naphthol demonstrated their potential antimicrobial properties through molecular docking. nih.govresearchgate.net The bioactivity of the metal complexes was found to be enhanced compared to the free ligand. The iron(III) complex, in particular, showed the greatest activity, which was rationalized by its binding interactions within the active site of the target protein. nih.gov

Compound Biological Target (PDB ID) Binding Energy (kcal/mol) Key Interactions
1-((4-Nitrophenyl)azo)-2-naphtholEscherichia coli (1hnj)Not explicitly stated in the provided text, but the study calculated binding energies.Protein-substrate interactions were resolved. nih.govresearchgate.net
Fe(III) complex of 1-((4-Nitrophenyl)azo)-2-naphtholEscherichia coli (1hnj)Not explicitly stated in the provided text, but it had the greatest predicted bioactivity. nih.govInteractions with the active site of the protein.
Cu(II) complex of 1-((4-Nitrophenyl)azo)-2-naphtholEscherichia coli (1hnj)Not explicitly stated in the provided text, but it had the lowest predicted bioactivity. nih.govInteractions with the active site of the protein.

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Photophysical Phenomena and Photoactivity

Solvatochromic Behavior and Solvent Polarity Effects on Absorption

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This is a prominent feature of ((4-Nitrophenyl)azo)naphthol (B11998456) due to changes in the electronic absorption spectra in different solvent environments. The interaction between the solute this compound and the solvent molecules affects the energy levels of the ground and excited states of the dye.

The electronic absorption spectra of azo dyes like this compound are influenced by both polar and non-polar solvent effects. These effects can lead to a bathochromic shift (a shift to longer wavelengths) or a hypsochromic shift (a shift to shorter wavelengths) of the maximum absorption wavelength (λmax) journalcsij.com. For instance, in paranitroaniline, a compound with some structural similarities, a bathochromic shift is observed in water due to dipole-dipole interactions, while a hypsochromic shift is seen in cyclohexane sciencepublishinggroup.com.

The solvatochromic behavior can be quantified by examining the λmax in a range of solvents with varying polarities. Generally, an increase in solvent polarity can lead to a bathochromic shift for π→π* transitions, which are characteristic of azo compounds. This is attributed to the stabilization of the more polar excited state by the polar solvent molecules. The study of solvent effects helps in understanding the nature of the electronic transitions and the solute-solvent interactions, which can include hydrogen bonding and dipole-dipole forces journalcsij.comsemanticscholar.org.

Absorption Maxima (λmax) of a Structurally Similar Azo Dye, Para nitro aniline-salicylic acid (PNA-SA), in Various Solvents researchgate.net
SolventPolarity (Dielectric Constant)λmax (nm)Type of Shift
n-Hexane1.88358-
Chloroform4.81380Bathochromic
Ethyl Acetate6.02370Bathochromic
Dichloroethane10.4385Bathochromic
Acetonitrile37.5397Bathochromic

Halochromism and Acidochromic Response

Halochromism is the property of a substance to change color in response to a change in pH. This compound exhibits significant halochromism, which is why it is utilized as a pH indicator alkemist.org. This color change is a result of the protonation or deprotonation of the molecule, which alters its electronic structure and, consequently, its absorption spectrum.

The hydroxyl (-OH) group on the naphthol ring is acidic and can be deprotonated in basic conditions to form a phenolate (B1203915) ion. This deprotonation increases the electron-donating ability of the substituent, leading to a bathochromic shift and a visible color change. Conversely, in acidic conditions, the azo group (-N=N-) can be protonated, which also affects the electronic transitions and the observed color. The specific pH at which these color changes occur is related to the pKa value of the dye. The acidochromic response of this compound is a direct consequence of these acid-base equilibria. The color change is typically sharp and reversible, making it a useful property for analytical applications.

Absorption and Emission Band Characteristics

The UV-Visible absorption spectrum of this compound is characterized by specific absorption bands that correspond to different electronic transitions within the molecule. Like other azo compounds, its spectrum typically displays two main bands:

A weak band in the visible region at longer wavelengths, which is attributed to the n→π* transition of the azo group.

A strong band in the near-UV or visible region at shorter wavelengths, corresponding to the π→π* transition of the conjugated system researchgate.net.

The position and intensity of these bands are influenced by the substituents on the aromatic rings and the solvent environment. The nitro group (-NO2) acts as a strong electron-withdrawing group, while the hydroxyl group (-OH) is an electron-donating group. This "push-pull" system can lead to intramolecular charge transfer (ICT) upon photoexcitation, which often results in a bathochromic shift of the π→π* transition.

Photoisomerization Dynamics

A key photochemical process for many azo compounds is the reversible trans-cis isomerization around the -N=N- double bond upon irradiation with light . The more stable trans isomer can be converted to the less stable cis isomer by irradiation with light of a wavelength corresponding to the π→π* absorption band. The cis isomer can then revert to the trans isomer either thermally or by irradiation at a different wavelength (corresponding to the n→π* band of the cis isomer).

This photoisomerization leads to significant changes in the molecular geometry and physical properties of the compound, such as its dipole moment and absorption spectrum nih.gov. The dynamics of this process, including the quantum yields and the rates of thermal back-isomerization, are highly dependent on the molecular structure and the surrounding medium . For instance, the introduction of a nitro substituent on the para position of the phenyl group in a thienylpyrrole azo dye was found to strongly increase the rate of thermal cis-trans isomerization .

Interestingly, the photoisomerization of naphthalene-based azo dyes can be "shut down" by protonation. Protonation impedes the relaxation along the typical rotational and inversion isomerization pathways, locking the dye in the trans-configuration rsc.org.

Photodegradation and Photofading Mechanisms

Photodegradation, or photofading, is the process by which a dye loses its color upon exposure to light. This is a critical consideration for the practical application of dyes. The photostability of azo dyes is influenced by their chemical structure and the presence of various environmental factors such as oxygen and moisture researchgate.net.

The mechanisms of photodegradation can be complex and may involve several pathways:

Photoreduction: The azo bond can be reduced, leading to the cleavage of the molecule into two aromatic amines. This process can be facilitated by the presence of hydrogen-donating species in the environment.

Photooxidation: The dye can be oxidized by reactive oxygen species (ROS), such as singlet oxygen or hydroxyl radicals, which are generated upon sensitization by the excited dye molecule. The susceptibility to oxidation can depend on whether the dye exists in its azo or hydrazone tautomeric form.

The light fastness of azo pigments can be poor. For example, 1-(p-nitrophenylazo)-2-naphthol (Para Red), a compound closely related to the subject of this article, is known to have low light fastness . The presence of certain additives, like titanium dioxide, can further reduce the light fastness . The photodegradation process often involves the excitation of the dye by visible light, which can lead to the formation of superoxide from the reaction of the excited dye with oxygen, ultimately causing decolorization researchgate.net.

Material Science Applications and Engineering

Development of Photoresponsive Polymer Systems

Photoresponsive polymers are materials that can change their physical or chemical properties in response to a light stimulus. Incorporating ((4-Nitrophenyl)azo)naphthol (B11998456) as a pendant side-chain or as part of the main polymer backbone imparts these "smart" characteristics to the material. The core mechanism involves the trans-to-cis isomerization of the azo group when irradiated with light of a specific wavelength (typically UV or blue-green light), and the reverse cis-to-trans isomerization, which can occur thermally or upon exposure to a different wavelength of light. This isomerization induces changes in molecular geometry, dipole moment, and local free volume, which in turn alters the bulk properties of the polymer.

The integration of this compound into polymer structures can be achieved through several synthetic strategies. One common approach is the functionalization of a pre-existing polymer. For instance, a derivative of the target compound, p-nitro phenyl azo-β-naphthyl-(4'-azobenzoic acid)-4-benzoate, has been synthesized and subsequently grafted onto poly(vinyl alcohol) (PVA). This was accomplished through a partial esterification reaction between the hydroxyl groups of the PVA and the carboxylic acid group of the azo dye derivative. researchgate.netsapub.org This method effectively attaches the photoresponsive azo moiety as a side chain to the main polymer backbone.

Alternatively, the azo dye can be first modified to include a polymerizable group, such as a methacrylate (B99206) or acrylate (B77674) functionality. This functionalized monomer can then be copolymerized with other standard monomers (like methyl methacrylate) to create a photoresponsive polymer with a controlled concentration of chromophores. The fundamental synthesis of the azo dye itself typically involves a diazotization reaction, where a primary aromatic amine is converted into a diazonium salt, followed by an azo coupling reaction with an electron-rich coupling partner, such as a naphthol derivative. nih.govresearchgate.netrwth-aachen.de

Poly(methyl methacrylate) (PMMA) is a widely used amorphous thermoplastic known for its excellent optical clarity, rigidity, and compatibility with various functional dyes. These properties make it an ideal host matrix for incorporating photoresponsive chromophores like this compound. While specific studies detailing the synthesis and photoresponsive behavior of a copolymer of MMA and a functionalized this compound were not prominent in the surveyed literature, the methodology for creating such a material is well-established.

The synthesis would typically involve free-radical copolymerization of methyl methacrylate with a methacrylate-functionalized derivative of this compound. sapub.org An initiator such as 2,2'-azobisisobutyronitrile (AIBN) is commonly used to initiate the polymerization process in a suitable solvent. sapub.org By controlling the feed ratio of the two monomers, the concentration of the azo chromophore in the final copolymer can be precisely tailored, which in turn dictates the magnitude of the material's photoresponsive effects. The resulting PMMA-based azopolymer would combine the robust mechanical and optical properties of the PMMA backbone with the light-sensitive functionality of the pendant azo dye groups.

Holographic Grating Formation and Optical Storage Materials

Azobenzene-containing polymers are leading candidates for optical storage and holography due to their ability to generate large, stable changes in refractive index and absorption upon light exposure. When two coherent laser beams (a writing beam) intersect within an azo polymer film, they create an interference pattern of light and dark regions. In the high-intensity regions, the azo chromophores undergo repeated trans-cis-trans isomerization cycles. This process leads to a statistical reorientation of the molecules perpendicular to the polarization vector of the incident light, creating a periodic alignment of the chromophores.

This periodic molecular orientation results in a corresponding modulation of the material's refractive index and absorption coefficient, effectively recording a holographic grating. The information can then be read by a lower-power laser beam that diffracts off this grating. The stored hologram is stable over time but can be erased by heating the polymer above its glass transition temperature or by flooding it with circularly polarized light, which randomizes the molecular orientation. While research has detailed this mechanism in polymers containing structurally similar azo dyes, it demonstrates the principle by which materials incorporating this compound could function as high-density, rewritable optical storage media.

Exploration in Optical Switches and Photonics

The principle of photo-induced isomerization of the azobenzene (B91143) unit is central to its application in optical switches and other photonic devices. An all-optical switch is a device where a light signal is used to control the transmission of another light signal, avoiding the need for slower electronic conversion. In a material containing this compound, a "pump" or control laser can be used to induce the trans-to-cis isomerization. This molecular change alters the absorption spectrum and, more importantly, the refractive index of the material at the wavelength of a second "probe" or signal laser.

This change in refractive index can be harnessed to switch a device's state from "on" to "off" or vice versa. For example, the polymer could be part of a resonant cavity or a waveguide. The pump-induced index change would shift the resonant wavelength of the cavity, thereby modulating the transmission of the probe signal. The fast nature of the photoisomerization process (occurring on picosecond timescales) makes azobenzene-based materials, including those with this compound, attractive for developing high-speed photonic components.

Utilization in Advanced Sensor Development (e.g., Ion Sensors)

The this compound structure is an effective ligand for certain metal ions, and this interaction can be exploited to develop highly sensitive and selective optical sensors. A notable application is the development of an optode for the determination of bismuth ions (Bi³⁺). In this sensor, the reagent 4-(4-nitrophenylazo)-1-naphthol (B213142) is immobilized on a transparent triacetylcellulose (B593227) membrane.

In the absence of bismuth, the membrane has a distinct color. When the membrane is exposed to a solution containing Bi³⁺ ions at an optimal pH (around 10.0), the bismuth ions form a complex with the immobilized azo dye. This complexation event causes a distinct and measurable change in the absorption spectrum of the membrane, leading to a visible color change from orange-red to yellow. The intensity of this change, measured spectrophotometrically at a specific wavelength (e.g., 478 nm), is directly proportional to the concentration of bismuth ions in the sample. This technology allows for the rapid, low-cost, and selective quantification of specific ions in various samples, including pharmaceutical formulations and water.

Table 1: Performance Characteristics of a this compound-Based Optical Sensor for Bismuth (Bi³⁺) Detection.

ParameterValue
AnalyteBismuth Ion (Bi³⁺)
Sensor Reagent4-(4-nitrophenylazo)-1-naphthol
Support MatrixTriacetylcellulose Membrane
Optimal pH10.0
Wavelength of Measurement478 nm
Linear Concentration Range0.4 - 3.6 µg/mL
Limit of Detection (LOD)0.14 µg/mL
Response Time30 seconds (in stirred solution)

Advanced Analytical Methodologies

Application as a Reagent in Organic Synthesis

((4-Nitrophenyl)azo)naphthol (B11998456) is a valuable reagent in the synthesis of more complex chemical structures, primarily in the fields of coordination chemistry and polymer science.

Its role as a versatile ligand is significant in coordination chemistry, where it readily forms stable complexes with a variety of metal ions. The molecule typically acts as a bidentate ligand, chelating to metal ions through the nitrogen atoms of the azo group and the oxygen of the hydroxyl group. nih.gov This property has been leveraged to synthesize novel chelate complexes with metals such as Manganese(II), Iron(III), Cobalt(II), Nickel(II), and Copper(II). nih.gov The synthesis of these metal complexes is a key area of research for developing new materials and bioactive compounds. nih.gov

In polymer chemistry, this compound is used as a precursor for the synthesis of azobenzene (B91143) polymers. Specifically, it can be used to create methyl methacrylate (B99206) azo polymers. When incorporated into a polymer structure, the azobenzene unit can induce photoresponsive behaviors, such as light-induced orientation and photochemical transformation, making these materials suitable for applications in optical data storage and other light-controlled systems.

Chromogenic Agent in Enzyme Assays and Biological Probes

While this compound itself is not typically used as a direct substrate in enzyme assays, its constituent chemical motifs—nitrophenol and naphthol—are fundamental to the design of widely used chromogenic substrates. nih.govresearchgate.net These substrates are engineered to release a colored compound (a chromogen) upon enzymatic cleavage, allowing for the quantification of enzyme activity through colorimetric methods. researchgate.net

For instance, substrates derived from 4-nitro-1-naphthol (B44699) are considered favorable for hydrolytic enzymes active at neutral or slightly acidic pH. nih.gov A key example is 4-nitro-1-naphthyl-β-D-galactopyranoside, a chromogenic substrate for the enzyme β-D-galactosidase. nih.gov Enzymatic hydrolysis of this substrate releases 4-nitro-1-naphthol, a colored product whose absorbance can be measured to determine the enzyme's catalytic efficiency. nih.govdocumentsdelivered.com Studies have shown that at a pH range of 5.5 to 7.6, 4-nitro-1-naphthol exhibits significantly higher absorptivity compared to the commonly used p-nitrophenol and o-nitrophenol, making it a sensitive indicator. nih.govdocumentsdelivered.com

Furthermore, metal complexes derived from this compound and similar azo dyes are explored for their potential as biological probes due to their inherent bioactivity. nih.gov Research into the antimicrobial properties of these complexes against various bacteria and fungi has shown that bioactivity is often enhanced upon chelation with a metal ion. nih.gov Molecular docking studies are used to predict the binding affinity of these complexes to biological targets, such as specific proteins in Escherichia coli, suggesting their utility in the development of new therapeutic or diagnostic agents. nih.gov

Chromogenic MoietyTypical Substrate ExampleTarget Enzyme ExampleKey Analytical FeatureReference
4-nitro-1-naphthol4-nitro-1-naphthyl-β-D-galactopyranosideβ-D-galactosidaseHigh absorptivity at 450 nm in neutral/acidic pH (5.5-7.6). nih.gov
para-nitrophenol (pNP)p-nitrophenyl caproateLipaseYellow color is visible above pH 7; detection at 340 nm (acidic) and 405 nm (basic). researchgate.netresearchgate.net
ortho-nitrophenolortho-nitrophenyl-β-D-galactopyranosideβ-D-galactosidaseLower absorptivity at 415 nm compared to 4-nitro-1-naphthol. nih.gov

Kinetic Analytical Techniques

Kinetic analytical methods based on oscillating chemical reactions have been developed for the sensitive determination of this compound. These techniques rely on the perturbation of a chemical oscillator's steady state by the analyte.

A method for the determination of p-nitrobenzene-azo-naphthol utilizes a Cu(II)-catalysed oscillating chemical reaction. researchgate.net The reaction occurs between hydrogen peroxide (H₂O₂) and sodium thiocyanate (B1210189) (NaSCN) in an alkaline medium within a continuous-flow stirred tank reactor (CSTR). researchgate.net In its unperturbed state, this system exhibits regular oscillations in the concentration of its intermediates, which can be monitored potentiometrically or spectrophotometrically. When a sample containing p-nitrobenzene-azo-naphthol is introduced, it perturbs the oscillating system, causing distinct changes in the oscillation's amplitude and/or period. researchgate.net The magnitude of this perturbation is directly proportional to the concentration of the analyte, forming the basis for its quantification. researchgate.net

The analyte pulse perturbation technique is a specific application of oscillating reaction systems for quantitative analysis. researchgate.net This method involves the sequential injection (or "pulse") of different amounts of the analyte into the oscillating system. researchgate.net Each pulse perturbs the reaction, and the system rapidly establishes a new steady state. researchgate.net

Research has demonstrated a good linear relationship between the changes in oscillation parameters (amplitude and period) and the concentration of p-nitrobenzene-azo-naphthol. researchgate.net This linearity holds over a wide concentration range, from 5.2×10⁻⁷ to 3.3×10⁻³ M. researchgate.net The ability of the system to quickly return to a steady state after each perturbation allows for the possibility of sequential determinations within the same reaction mixture, making it an efficient analytical method. researchgate.net The influence of experimental variables such as temperature, flow rate, and reactant concentrations on the system's response has been investigated to optimize the analytical procedure. researchgate.net

Analytical TechniqueChemical SystemAnalyteKey PrincipleLinear Concentration RangeReference
Analyte Pulse PerturbationCu(II)-catalysed H₂O₂ - NaSCNp-nitrobenzene-azo-naphtholChange in oscillation amplitude and/or period is proportional to analyte concentration.5.2×10⁻⁷ to 3.3×10⁻³ M researchgate.net

Biological Interactions and Mechanistic Insights in Vitro Research Focus

Mechanisms of Molecular Target Interaction

In vitro studies provide foundational insights into how ((4-Nitrophenyl)azo)naphthol (B11998456) and related azo compounds interact with biological systems at a molecular level. The reactivity and biological activity are largely dictated by the compound's distinct structural features, particularly the azo linkage and the nitrophenyl group.

The interaction of the azo linkage (-N=N-) in electron transfer reactions is a key aspect of its biological activity. This process can lead to the formation of reactive intermediates that subsequently interact with biological molecules. The redox chemistry of the azo linkage is fundamental to the compound's electrochemical behavior. Under certain conditions, such as through the action of reactive oxygen species (ROS) or UV exposure, the azo bond can be cleaved. This cleavage can lead to the formation of derivative compounds like 4-nitroaniline (B120555) and 1-naphthol (B170400). The generation of ROS, such as hydroxyl radicals (•OH), is a proposed mechanism through which the compound may exert its effects, as these reactive species can attack the azo dye molecule itself or other biological targets.

The specific chemical groups, or moieties, within the this compound structure are crucial determinants of its reactivity. ontosight.aiontosight.ai

Azo Group (-N=N-): This chromophore is primarily responsible for the compound's color. More importantly, from a biological interaction standpoint, the azo group can undergo reduction, which is a significant process in various biochemical pathways and can alter the compound's biological activity. The susceptibility of this group to cleavage is a notable aspect of its chemistry. The presence of the azo group in similar compounds has been identified as a potential pharmacophore, contributing significantly to antibacterial activity. researchgate.net

Nitrophenyl Moiety: The nitrophenyl group, specifically the nitro group (-NO2), is strongly electron-withdrawing. This property significantly influences the electronic characteristics of the entire molecule, which in turn affects its reactivity. ontosight.aiontosight.ai The nitro group itself can be reduced, typically to an amino group, which further modifies the compound's properties and potential biological interactions.

Antimicrobial Activity of this compound and Its Derivatives

Derivatives of this compound have demonstrated significant antimicrobial properties, inhibiting the growth of various pathogenic bacteria and fungi in laboratory settings. The core structure provides a versatile scaffold for developing new antimicrobial agents.

Research has shown that this compound and its derivatives are effective against a spectrum of bacteria. Studies have reported activity against organisms such as Staphylococcus aureus, Escherichia coli, Mycobacterium smegmatis, and Micrococcus luteus. Metal complexes of related azo compounds have also been investigated, showing moderate activity against bacteria including Escherichia coli, Proteus bacilli, and Staphylococcus. researchgate.net In general, azo compounds derived from naphthol tend to be highly active against various bacterial species. researchgate.net

Compound/DerivativeBacterial StrainActivity LevelSource
This compoundEscherichia coliPotent
This compoundStaphylococcus aureusEffective
This compoundMycobacterium smegmatisEffective
This compoundMicrococcus luteusEffective
Metal Complexes of 1-(2-hydroxyl-4-nitrophenylazo)-2-naphtholEscherichia coliModerate researchgate.net
Metal Complexes of 1-(2-hydroxyl-4-nitrophenylazo)-2-naphtholStaphylococcusModerate researchgate.net
Metal Complexes of 1-(2-hydroxyl-4-nitrophenylazo)-2-naphtholProteus bacilliModerate researchgate.net
Naphtholic Azo Dye (A1 Derivative)Salmonella typhiGreatest Activity nih.gov
Naphtholic Azo Dye (A1 Derivative)Streptococcus pyogenesGreatest Activity nih.gov

Derivatives of this compound have also shown promise as antifungal agents. For instance, certain naphtholic derivatives have demonstrated activity against the fungus Candida albicans. nih.gov However, the antifungal potential can be highly specific to the compound's exact structure. A study on the closely related 4-phenylazo-1-naphthol (lacking the nitro group) found that it did not suppress the growth of the plant pathogen Fusarium oxysporum f. sp. lycopersici, and in fact, enhanced its biomass. 111.68.103researchgate.net This highlights the critical role that substituents like the nitro group play in determining biological activity.

Compound/DerivativeFungal StrainActivity LevelSource
Naphtholic Azo Dye (A4 Derivative)Candida albicansActive nih.gov
4-phenylazo-1-naphthol (related compound)Fusarium oxysporum f. sp. lycopersiciNo suppression; growth enhanced 111.68.103researchgate.net

The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of an antimicrobial agent's potency. For this compound, one study reported a MIC of 50 µg/mL against E. coli, indicating its potential as a potent antibacterial agent. Studies on various naphtholic and phenolic azo dye derivatives have determined MICs against a range of pathogens, with values differing based on the specific chemical structure and the target microorganism. nih.gov For example, a naphtholic derivative designated A1 showed an MIC of 62.5 μg/mL against both Salmonella typhi and Streptococcus pyogenes. nih.gov Another derivative, A4, which incorporates a sulphonamide group, was particularly effective against E. coli and Candida albicans. nih.gov

Compound/DerivativeMicroorganismMIC (µg/mL)Source
This compoundEscherichia coli50
Naphtholic Azo Dye (A1 Derivative)Salmonella typhi62.5 nih.gov
Naphtholic Azo Dye (A1 Derivative)Streptococcus pyogenes62.5 nih.gov
Naphtholic Azo Dye (A1 Derivative)Enterococcus faecalis500 nih.gov
Naphtholic Azo Dye (A4 Derivative)Staphylococcus aureus250 nih.gov

In Vitro Cytotoxicity and Apoptosis Induction in Cancer Cell Lines

This compound and structurally related azo dyes have demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanism of this toxicity is linked to its metabolic activation into reactive species that cause extensive cellular damage.

Studies have shown that Sudan I induces dose- and time-dependent cytotoxic effects. researchgate.net For instance, in a human glioblastoma (GB1B) cell line, Sudan I exhibited potent antiproliferative activity, proving to be more cytotoxic than the standard chemotherapeutic agent temozolomide (B1682018) after a 7-day treatment period. nih.gov The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, highlights its cytotoxic efficacy.

CompoundCell LineAssayIncubation TimeIC50 Value
Sudan IGB1B (Glioblastoma)MTT7 days12.48 µM
Temozolomide (Reference)GB1B (Glioblastoma)MTT7 days62.03 µM
Azo Dye Derivative (5b)MCF-7 (Breast Cancer)MTT48 hours27 µg/mL
Azo Dye Derivative (5b)HeLa (Cervical Cancer)MTT48 hours18 µg/mL

The genotoxicity of Sudan I is a critical aspect of its cytotoxicity. Research has demonstrated that its metabolites can bind covalently to DNA, forming DNA adducts. nih.govresearchgate.net This damage to genetic material can disrupt cellular processes and trigger programmed cell death, or apoptosis. The compound has been shown to be mutagenic in vitro and to elicit a positive response in the colon and in primary hepatocytes. researchgate.net

A central mechanism for the cellular damage induced by this compound is the generation of reactive oxygen species (ROS). While typically associated with antioxidant properties, many compounds can exert pro-oxidant effects, particularly within the unique metabolic environment of cancer cells. Cancer cells often exhibit higher basal levels of ROS, making them more vulnerable to agents that further increase oxidative stress.

The cytotoxicity of this compound is strongly linked to its ability to induce apoptosis, or programmed cell death. The accumulation of DNA damage and the high levels of oxidative stress caused by its metabolites act as potent triggers for apoptotic pathways. nih.govbioscientifica.com

Research indicates that the compound primarily activates the intrinsic, or mitochondrial, pathway of apoptosis. bioscientifica.commdpi.com Key events in this pathway include:

Mitochondrial Dysfunction: Elevated ROS levels induced by the compound's metabolites disrupt mitochondrial function. bioscientifica.comnih.gov This can lead to a loss of the mitochondrial membrane potential and increased permeability of the mitochondrial outer membrane.

Cytochrome c Release: The compromised mitochondria release pro-apoptotic factors, most notably cytochrome c, into the cytoplasm. bioscientifica.commdpi.com

Caspase Activation: Cytoplasmic cytochrome c participates in the formation of the apoptosome, which in turn activates initiator caspases (e.g., caspase-9). These then activate executioner caspases, such as caspase-3. nih.govmdpi.com

Alteration of Bcl-2 Family Proteins: The apoptotic process is regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated, shifting the cellular balance in favor of cell death. nih.govmdpi.com

The activation of executioner caspases leads to the cleavage of key cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis, including cell shrinkage, chromatin condensation, and DNA fragmentation, ultimately leading to the dismantling of the cell. nih.gov

Antioxidant Properties and Free Radical Scavenging Activity

The antioxidant activity of chemical compounds is commonly evaluated using in vitro assays that measure their ability to scavenge stable free radicals. The most prevalent methods are the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.gov These assays are widely used to screen natural products and synthetic compounds for their potential to mitigate oxidative stress by donating a hydrogen atom or an electron to neutralize free radicals. nih.govresearchgate.net

However, in the context of this compound, the available scientific literature does not support a significant direct antioxidant or radical-scavenging role. Its biological and toxicological profile is overwhelmingly characterized by pro-oxidant effects that arise from its metabolic activation. nih.govresearchgate.net The generation of reactive radicals during its metabolism leads to an increase, rather than a decrease, in oxidative stress. Therefore, while the DPPH and ABTS assays are standard tools for antioxidant screening, data suggesting such activity for this compound are absent from the reviewed literature, and its primary interaction with cellular redox systems is genotoxic and cytotoxic in nature.

Protein-Ligand Interaction Studies (Spectroscopic and Computational)

Understanding the interaction of small molecules with proteins is fundamental to toxicology and pharmacology, as proteins like serum albumin are major transporters and distributors of compounds throughout the body. The binding of this compound and related Sudan dyes to proteins has been investigated using a combination of spectroscopic and computational techniques. ajol.info

Fluorescence spectroscopy is a powerful tool for studying these interactions. Proteins containing tryptophan residues, such as Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA), exhibit intrinsic fluorescence. When a small molecule (ligand) binds near a tryptophan residue, it can cause a decrease, or "quenching," of this fluorescence. researchgate.net Analysis of this quenching effect can reveal key binding parameters.

Studies on structurally similar Sudan dyes with BSA have shown that the binding occurs via a static quenching mechanism, indicating the formation of a non-fluorescent ground-state complex between the dye and the protein. researchgate.net These investigations provide valuable data on binding affinity and stoichiometry.

Binding Parameters of Sudan Dyes with Bovine Serum Albumin (BSA)
CompoundTechniqueBinding Constant (K) (M-1)Number of Binding Sites (n)Primary Binding Forces
Sudan IIFluorescence Spectroscopy1.22 x 104 (at 293 K)~1Hydrophobic, Van der Waals
Sudan IVFluorescence Spectroscopy1.48 x 104 (at 293 K)~1Hydrophobic, Van der Waals

Computational studies, particularly molecular docking, complement these experimental findings by providing a visual and energetic model of the interaction at the atomic level. Docking simulations have suggested that Sudan dyes bind within specific hydrophobic pockets of albumin, primarily in subdomain IIA, which is a known binding site for many compounds. The primary forces driving this interaction are identified as hydrophobic interactions and van der Waals forces, consistent with the lipophilic nature of the azo dye. researchgate.net These studies collectively show that this compound and its analogues can readily bind to transport proteins, which is a critical factor in their systemic distribution and biological activity.

Environmental Fate and Degradation Mechanisms

Thermal Degradation Pathways

Thermal degradation represents a key transformation pathway for azo dyes, particularly in industrial processes and certain environmental compartments. The stability of ((4-Nitrophenyl)azo)naphthol (B11998456) and the nature of its degradation products are influenced by temperature and the chemical structure of the molecule.

The thermal decomposition of azo dyes, including those with structures analogous to this compound, typically proceeds through the cleavage of the azo bond (–N=N–). nih.govresearchgate.net This process results in the formation of nitrogen gas and highly reactive aromatic free radicals. nih.govresearchgate.net While specific pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS) data for this compound is not extensively documented in readily available literature, analysis of similar azo dyes provides insight into the likely degradation products. researchgate.netresearchgate.net

Upon heating, the primary fragmentation is expected to occur at the C-N and N-N bonds of the azo linkage. This would likely yield radicals such as a 4-nitrophenyl radical and a naphthol-derived radical. These reactive intermediates can then participate in a variety of subsequent reactions, including hydrogen abstraction and recombination, to form a complex mixture of smaller, more volatile compounds. General studies on the pyrolysis of azo dyes have identified aromatic amines as significant degradation products. researchgate.net For instance, the pyrolysis of sulfonated azo dyes has been shown to produce aniline (B41778) and aminonaphthalene. researchgate.net Based on the structure of this compound, potential degradation products could include 4-nitroaniline (B120555) and aminonaphthol, alongside other aromatic fragments.

Table 1: Potential Thermal Degradation Products of this compound

Precursor CompoundPotential Degradation Products
This compound4-Nitroaniline
Aminonaphthol
Nitrogen Gas
Various aromatic radicals and fragments

This table is based on the general degradation pathways of analogous azo dyes and represents expected, rather than experimentally confirmed, products for this compound.

The thermal stability of an azo dye is significantly influenced by the nature of the substituent groups attached to its aromatic rings. In the case of this compound, the presence of a nitro group (–NO₂) and a hydroxyl group (–OH) plays a crucial role.

Electrochemical Oxidation for Wastewater Treatment

Electrochemical oxidation processes are advanced oxidation processes (AOPs) that have shown great promise for the treatment of wastewater containing refractory organic pollutants like azo dyes. researchgate.net These methods utilize highly reactive species, primarily hydroxyl radicals (•OH), to break down complex organic molecules into simpler, less harmful substances.

Anodic oxidation is an electrochemical process where pollutants are degraded directly on the surface of an anode with a high oxygen evolution overpotential, or indirectly by electrochemically generated oxidizing species. For azo dyes, the primary mechanism often involves the generation of hydroxyl radicals from the oxidation of water at the anode surface. These hydroxyl radicals are powerful, non-selective oxidizing agents that can attack the chromophoric azo bond, leading to the decolorization of the wastewater. researchgate.net The oxidation process continues with the attack on the aromatic rings, leading to their cleavage and the formation of various intermediates. researchgate.net

The Electro-Fenton (EF) process enhances the production of hydroxyl radicals through the in-situ generation of hydrogen peroxide (H₂O₂) at the cathode and the addition of a catalytic amount of Fe²⁺ ions. The reaction between H₂O₂ and Fe²⁺ (the Fenton reaction) generates a significant amount of hydroxyl radicals in the bulk solution. sci-hub.se This method is highly effective for the degradation of a wide range of organic pollutants, including azo dyes.

The Photo-Electro-Fenton (PEF) process further intensifies the oxidative degradation by incorporating UV irradiation. The photolysis of Fe(III) complexes formed during the EF process regenerates Fe²⁺, thus maintaining the catalytic cycle and producing additional hydroxyl radicals. spectrabase.com This synergistic combination of electrochemistry and photochemistry often leads to faster and more complete mineralization of organic pollutants. Studies on similar compounds, such as 2-naphthol (B1666908), have demonstrated the high efficiency of the electro-Fenton process in their removal from aqueous solutions. researchgate.net

The complete mineralization of this compound through electrochemical oxidation would result in the formation of carbon dioxide, water, and inorganic ions (e.g., nitrate). However, the degradation process typically proceeds through a series of intermediate by-products.

The initial attack by hydroxyl radicals often leads to the cleavage of the azo bond and the hydroxylation of the aromatic rings. This results in the formation of aromatic intermediates. For instance, the degradation of a similar compound, 1-diazo-2-naphthol-4-sulfonic acid, by the Fenton process was found to produce various aromatic compounds.

As the oxidation process continues, the aromatic rings are opened, leading to the formation of short-chain carboxylic acids. These carboxylic acids are more resistant to further oxidation but can eventually be mineralized to CO₂. Studies on the electrochemical degradation of various azo dyes have consistently identified a range of carboxylic acids as by-products. researchgate.net

Table 2: Common Carboxylic Acid By-products from the Electrochemical Oxidation of Azo Dyes

Carboxylic AcidChemical Formula
Oxalic AcidC₂H₂O₄
Formic AcidCH₂O₂
Acetic AcidC₂H₄O₂
Maleic AcidC₄H₄O₄
Fumaric AcidC₄H₄O₄

This table lists common by-products identified in the degradation of various azo dyes and represents potential intermediates in the complete mineralization of this compound.

The degradation of the naphthol moiety, as seen in studies on 2-naphthol, can also lead to intermediates such as naphthalene, benzoic acid, β-naphthoquinone, and 1,2-naphthalenedione before further oxidation to simpler acids. researchgate.net Therefore, a comprehensive analysis of the electrochemical oxidation of this compound would likely reveal a complex mixture of aromatic intermediates and aliphatic carboxylic acids, reflecting the stepwise breakdown of the parent molecule.

Photodegradation in Environmental Contexts

The photodegradation of this compound, an azo dye, is a critical process influencing its persistence and fate in aquatic environments. While direct, extensive research on this specific molecule is limited, the degradation mechanisms can be understood by examining studies on its constituent chemical groups (nitrophenyl and naphthol) and other structurally similar azo dyes. The primary mechanism for the breakdown of such dyes under light exposure is photocatalysis, a process often mediated by semiconductor materials like titanium dioxide (TiO₂).

The fundamental step in the photodegradation of azo dyes is the cleavage of the nitrogen-nitrogen double bond (–N=N–). This bond is the chromophore responsible for the color of the dye and is susceptible to oxidative attack by reactive oxygen species (ROS), such as hydroxyl radicals (•OH), generated during photocatalysis. This initial cleavage results in the formation of aromatic amines and other intermediate compounds. In the case of this compound, this would likely yield 4-nitrophenol (B140041) and an aminonaphthol derivative.

Research on analogous compounds provides detailed insights into these processes. For instance, the photocatalytic degradation of p-nitrophenol has been effectively demonstrated using a cerium oxide-titanium oxide (CeO₂-TiO₂) nanocomposite under UV light, achieving 97.3% degradation in 80 minutes. lidsen.com Similarly, studies on 2-naphthol show that its degradation kinetics fit the Langmuir-Hinswood model and that the process can be enhanced by the presence of electron acceptors. researchgate.net The degradation of 1-naphthol (B170400) has been found to proceed through intermediates such as phthalic acid, 1,2-naphthalenedione, 1,4-naphthalenedione, and 2-carboxy-cinnamaldehyde before eventual mineralization to CO₂ and H₂O. muk.ac.ir

The efficiency of photodegradation is dependent on several environmental factors:

pH: The pH of the aqueous solution influences the surface charge of the photocatalyst and the speciation of the dye molecule, thereby affecting the adsorption of the dye onto the catalyst surface, which is a crucial step for degradation. mdpi.com

Catalyst: The type and concentration of the photocatalyst are paramount. Titanium dioxide (TiO₂) is a widely used photocatalyst due to its high stability and efficiency. mdpi.com

Light Source: The wavelength and intensity of the light source are critical. UV light is commonly used to activate TiO₂, leading to the generation of electron-hole pairs and subsequent formation of ROS. lidsen.commdpi.com

Following the initial cleavage of the azo bond, the resulting aromatic intermediates undergo further oxidation. This involves the hydroxylation of the aromatic rings, followed by ring-opening, leading to the formation of aliphatic carboxylic acids. These smaller organic acids are then ultimately mineralized to carbon dioxide and water, completing the degradation process. nih.gov

The table below summarizes research findings on the photocatalytic degradation of related compounds, illustrating the conditions and efficiencies of these processes.

Future Research Directions and Emerging Perspectives

Novel Synthetic Routes and Sustainable Methodologies

The traditional synthesis of azo dyes often involves harsh conditions and the use of hazardous chemicals. Consequently, a significant area of research is the development of novel and sustainable synthetic methodologies. These "green" approaches aim to improve efficiency, reduce waste, and minimize environmental impact.

One promising strategy involves the use of solid acid nanocatalysts under solvent-free conditions. This method enhances the coupling reaction between the aryl diazonium salt and the naphthol component. The use of heterogeneous catalysts simplifies the work-up process, as the catalyst can be easily removed by filtration and potentially reused.

Key features of these sustainable methods include:

Solvent-Free Conditions: Reactions are often conducted by grinding the reactants together, eliminating the need for potentially toxic solvents.

Use of Nanocatalysts: Materials like nano-γ-Al2O3/Ti(IV), kaolin-SO3H, and sulfonic acid functionalized magnetic Fe3O4 nanoparticles have been shown to be effective.

Improved Reaction Parameters: These methods often result in shorter reaction times, high yields, and mild reaction conditions.

Table 1: Comparison of Catalysts in Sustainable Azo Dye Synthesis
CatalystKey AdvantagesReaction Conditions
Nano-γ-Al2O3/Ti(IV)High yields, short reaction times, solvent-freeGrinding at room temperature
Kaolin-SO3H NanoparticlesEnvironmentally friendly, easy catalyst removalSolvent-free at room temperature
Fe3O4@SiO2-SO3H (Magnetic Nanoparticles)Recyclable magnetic catalyst, overcomes limitations of traditional methodsGrinding at room temperature

Advanced Spectroscopic Characterization of Excited States

Understanding the behavior of ((4-Nitrophenyl)azo)naphthol (B11998456) upon light absorption is crucial for its application in areas like optical data storage and molecular switches. Advanced spectroscopic techniques, coupled with computational methods, are being used to probe the ultrafast processes that occur after photoexcitation.

Transient absorption spectroscopy is a powerful tool for studying these dynamics. Research on naphthalene-based azo dyes reveals complex excited-state lifetimes, often occurring on picosecond (ps) timescales. These rapid dynamics are influenced by the molecular structure and the surrounding environment. For example, protonation can significantly alter the photophysical properties by changing the nature of the potential energy landscape of the lowest excited state, thereby impeding the typical photoisomerization process.

Computational methods, particularly Time-Dependent Density Functional Theory (TDDFT), are essential for interpreting experimental data. TDDFT calculations help to elucidate the electronic transitions and the pathways for energy dissipation, such as rotation and inversion, that follow light absorption.

Table 2: Excited-State Lifetimes of Naphthalene-Based Azo Dyes
ConditionObserved Lifetimes (ps)Key Observation
Unprotonated~0.7-1.5 ps, ~3-4 ps, ~20-40 psExhibits photoisomerization
Protonated&lt; 1 ps, ~3 ps, ~13 ps, ~200 psFaster dynamics, isomerization is shut down

Rational Design of Derivatives with Tailored Properties

Future research is focused on the rational design of derivatives of this compound to create new molecules with specific, enhanced properties. By strategically modifying the molecular structure, researchers can fine-tune characteristics such as color, solubility, binding affinity, and photoresponsive behavior.

The core structure of this compound offers several points for modification:

The Phenyl Ring: Introducing different substituent groups (electron-donating or electron-withdrawing) can alter the electronic properties of the azo group, thereby shifting the absorption spectrum and changing the color.

The Naphthol Ring: Modifications to this part of the molecule can influence solubility and interactions with other molecules or materials.

The Azo Bridge: While less common, modifications here can have a profound impact on the photoisomerization process.

This design approach is being used to develop novel compounds for various applications, including new analytical reagents, functional dyes for advanced materials, and molecules with specific biological activities. For instance, new heterocyclic azo compounds are being synthesized and screened for their potential as antibacterial and antifungal agents researchgate.net.

In-Depth Mechanistic Elucidation of Biological Interactions

While some azo dyes are known for their toxicity, others are being investigated for potential biomedical applications. A key area of future research is the detailed mechanistic study of how molecules like this compound and its derivatives interact with biological targets.

Molecular docking is a computational technique that plays a crucial role in this area. It allows researchers to predict how a ligand (the azo dye) might bind to the active site of a protein. By simulating the interaction between the dye and a biological target, such as an enzyme from a bacterium, scientists can gain insights into the potential antimicrobial activity of the compound. For example, studies on related azo-ligand complexes have used molecular docking to predict their binding affinity to proteins from E. coli nih.gov. These computational predictions, when combined with experimental antimicrobial screening, provide a powerful approach for understanding biological activity at the molecular level.

Integration with Nanotechnology and Hybrid Materials

The integration of this compound with nanotechnology is a rapidly emerging field. This involves combining the dye with nanomaterials to create new hybrid materials with synergistic or novel properties.

Several approaches are being explored:

Nanocatalysis: As mentioned in the synthesis section, nanoparticles are being used to catalyze the formation of azo dyes more efficiently and sustainably.

Polymer Grafting: Azo dyes can be chemically attached (grafted) onto polymers like polyvinyl alcohol (PVA). This creates a new material that combines the properties of the polymer with the photoresponsive or chromophoric characteristics of the dye. Such materials could have applications in sensors or smart textiles.

Metal-Organic Frameworks (MOFs): Azo dyes can be incorporated as ligands in the synthesis of MOFs. These highly porous materials have vast potential applications in areas such as gas storage, separation, and catalysis.

Environmental Remediation Strategies for Azo Dye Contamination

The widespread use of azo dyes has led to concerns about their release into the environment, as they can be persistent and some degradation products are toxic mdpi.com. A critical area of future research is the development of effective strategies to remove these dyes from wastewater.

Several remediation technologies are being actively investigated:

Advanced Oxidation Processes (AOPs): AOPs are a set of chemical treatment procedures designed to remove organic pollutants from water. h2oglobalnews.com These methods utilize highly reactive species, most commonly the hydroxyl radical (•OH), to break down the complex structure of the azo dye into simpler, less harmful compounds. h2oglobalnews.commdpi.com Common AOPs include the use of ozone, hydrogen peroxide, and UV light, either alone or in combination. h2oglobalnews.commdpi.com

Bioremediation: This approach uses microorganisms like bacteria, fungi, and algae to degrade azo dyes. aalto.fi Some microbes have enzymes that can break the characteristic azo bond (-N=N-), leading to the decolorization and detoxification of the dye. aalto.finih.gov This is considered a promising and environmentally friendly solution. aalto.fi

Adsorption: This physical process involves using porous materials (adsorbents) to bind the dye molecules and remove them from the water. A wide range of materials are being studied, including activated carbon, zeolites, and natural, low-cost adsorbents like Luffa cylindrica. mdpi.com The effectiveness of adsorption depends on factors like pH, temperature, and the specific properties of the adsorbent material. mdpi.comchemsociety.org.ng

Table 3: Overview of Remediation Strategies for Azo Dyes
StrategyMechanismExamples
Advanced Oxidation Processes (AOPs)Degradation by highly reactive radicals (e.g., •OH)Ozonation, UV/H2O2, Fenton reaction
BioremediationMicrobial degradation and mineralizationBacteria (e.g., E. coli), Fungi (e.g., Phanerochaete chrysosporium)
AdsorptionBinding of dye molecules to a solid surfaceActivated carbon, zeolites, natural fibers

Q & A

Q. What are the standard synthetic routes for preparing ((4-Nitrophenyl)azo)naphthol derivatives?

The compound is typically synthesized via diazotization of 4-nitroaniline followed by coupling with naphthol isomers. Key steps include:

  • Diazotization : Dissolve 4-nitroaniline in HCl and react with NaNO₂ at 0–5°C to form the diazonium salt .
  • Coupling : Add β-naphthol (or α-naphthol) in alkaline medium (NaOH) to yield an intense orange-red azo compound. Adjust pH to 8–10 for optimal coupling efficiency .
  • Purification : Recrystallize using ethanol or acetonitrile to achieve >95% purity .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • UV/Vis Spectroscopy : Determine λₘₐₓ (e.g., 480–520 nm for azo-naphthol derivatives) to confirm conjugation and electronic transitions .
  • FTIR : Identify characteristic peaks for azo (-N=N-, ~1450–1600 cm⁻¹), nitro (-NO₂, ~1520 cm⁻¹), and hydroxyl (-OH, ~3200–3400 cm⁻¹) groups .
  • NMR : Use ¹H/¹³C NMR to resolve aromatic proton environments and confirm substitution patterns .

Q. What safety precautions are critical when handling this compound?

  • Toxicity : The compound is mutagenic and emits toxic NOₓ vapors upon decomposition. Use fume hoods and PPE .
  • Storage : Keep in airtight containers away from heat/light to prevent degradation .

Advanced Research Questions

Q. How can advanced oxidation processes (AOPs) degrade this compound in wastewater?

  • Fenton’s Reagent : Use Fe²⁺/H₂O₂ under UV light (254 nm) to generate •OH radicals, which cleave the azo bond (-N=N-). Optimal degradation occurs at pH 5–6 for high concentrations (10⁻³–10⁻⁴ M) and pH 2–4 for low concentrations (10⁻⁴–10⁻⁵ M) .
  • Mechanistic Insight : Monitor intermediates via LC-MS to identify hydroxylated or nitro-reduced byproducts .

Q. How do tautomeric equilibria affect the photophysical properties of this compound?

  • Azo-Hydrazone Tautomerism : In polar solvents, the azo form dominates (λₘₐₓ ~500 nm), while the hydrazone form (enol configuration) appears in acidic media (λₘₐₓ ~450 nm). Use DFT calculations to model tautomeric energy differences .
  • Experimental Validation : Compare UV/Vis spectra in varying pH and solvent polarity to track tautomeric shifts .

Q. What strategies resolve contradictions in pH-dependent degradation data for azo dyes?

  • Case Study : Conflicting degradation rates at pH 5–6 vs. pH 2–4 (as in ) may arise from:
    • Reactive Species Dominance : •OH radicals dominate at neutral pH, while H⁺/HOO• prevail in acidic conditions.
    • Concentration Effects : High dye concentrations may quench radicals, requiring adjusted oxidant ratios.
  • Resolution : Perform kinetic modeling (e.g., pseudo-first-order) under controlled [H₂O₂] and pH to isolate contributing factors .

Q. How can DFT studies optimize this compound’s nonlinear optical (NLO) properties?

  • Methodology :
    • Optimize geometry using B3LYP/6-311++G(d,p) to calculate dipole moment (μ), polarizability (α), and hyperpolarizability (β) .
    • Compare HOMO-LUMO gaps with experimental UV/Vis data to validate computational models .
  • Applications : High β values (>10⁻²⁸ esu) suggest utility in photonic devices .

Q. What electrochemical techniques elucidate redox behavior in this compound?

  • Cyclic Voltammetry : Scan in DMF/0.1 M TBAP at 100 mV/s. Peaks at -0.5 V (azo reduction) and +0.8 V (nitro group oxidation) indicate reversible redox activity .
  • Controlled Potential Electrolysis : Isolate reduction products (e.g., hydrazo derivatives) for structural analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.